Mizoribine

Übersicht

Beschreibung

HE 69, auch bekannt als Mizoribin, ist ein Nukleosidanalog mit immunsuppressiven Eigenschaften. Es wird hauptsächlich zur Behandlung von Autoimmunerkrankungen und bei Organtransplantationen zur Verhinderung einer Abstoßung eingesetzt. Mizoribin hemmt die Synthese von Guanosinmonophosphat, das für die DNA- und RNA-Synthese unerlässlich ist, und unterdrückt so die Proliferation von Immunzellen .

Wirkmechanismus

Target of Action

Mizoribine primarily targets two enzymes: inosine monophosphate dehydrogenase (IMPDH) and guanosine monophosphate synthetase . These enzymes play a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis .

Mode of Action

This compound exerts its activity through selective inhibition of inosine monophosphate synthetase and guanosine monophosphate synthetase . This results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . It arrests DNA synthesis in the S phase of cellular division .

Biochemical Pathways

This compound affects the purine biosynthesis pathway by inhibiting the rate-limiting step of de novo guanine nucleotide biosynthesis . This inhibition blocks the proliferation of T and B lymphocytes that use the de novo pathway of guanine nucleotide synthesis almost exclusively .

Pharmacokinetics

It is known that this compound is administered orally

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of DNA synthesis in the S phase of cellular division . This results in the suppression of T and B lymphocyte proliferation . This compound also impairs mRNA capping in living cells, which could account for the global mechanism of action of this therapeutic agent .

Action Environment

The efficacy and safety of this compound have been studied in various disease contexts, including IgG4-related disease . The drug has shown to decrease disease exacerbation among patients with multiple organ involvement and has demonstrated a steroid-sparing effect . .

Biochemische Analyse

Biochemical Properties

Mizoribine exerts its activity through selective inhibition of inosine monophosphate dehydrogenase and guanosine monophosphate synthetase . These enzymes are crucial for the synthesis of guanine nucleotides. By inhibiting these enzymes, this compound results in the complete inhibition of guanine nucleotide synthesis without incorporation into nucleotides . This leads to the arrest of DNA synthesis in the S phase of cellular division .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to suppress the expression of the inflammatory cytokine IL-6 in the presence of high concentrations of this compound . This suggests that this compound can modulate cellular function by influencing cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules such as enzymes involved in nucleotide synthesis. Specifically, this compound selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, leading to the complete inhibition of guanine nucleotide synthesis . This results in the arrest of DNA synthesis in the S phase of cellular division .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have temporal effects on cellular function. For instance, it has been reported that the effects of this compound on the suppression of IL-6 expression were observed at high concentrations of this compound

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models. For instance, in a mouse model of dry eye, both this compound and cyclosporine A were found to increase tear production, maintain goblet cell density, and improve corneal barrier function

Metabolic Pathways

This compound is involved in the purine synthesis pathway. It selectively inhibits inosine monophosphate dehydrogenase and guanosine monophosphate synthetase, enzymes that are crucial for the synthesis of guanine nucleotides . This results in the complete inhibition of guanine nucleotide synthesis .

Transport and Distribution

It is known that this compound is administered orally and excreted into urine without being metabolized . Many research groups have reported a linear relationship between the dose and peak serum concentration, between the dose and AUC, and between AUC and cumulative urinary excretion of this compound .

Subcellular Localization

It is known that this compound targets enzymes involved in the synthesis of guanine nucleotides, suggesting that it may localize to the cytoplasm where these enzymes are typically found

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Mizoribin wird durch einen mehrstufigen Prozess ausgehend von Inosin synthetisiert. Die wichtigsten Schritte umfassen den Schutz der Hydroxylgruppen, die selektive Bromierung und die anschließende Substitution mit einem Imidazolring. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid und Katalysatoren wie Triethylamin .

Industrielle Produktionsmethoden

Die industrielle Produktion von Mizoribin umfasst die großtechnische Synthese unter Verwendung ähnlicher Schritte wie bei der Laborsynthese, die jedoch für höhere Ausbeuten und Reinheit optimiert ist. Das Verfahren umfasst strenge Reinigungsschritte wie Kristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Mizoribin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Mizoribin kann oxidiert werden, um verschiedene Derivate zu bilden.

Reduktion: Reduktionsreaktionen können den Imidazolring modifizieren.

Substitution: Der Imidazolring kann Substitutionsreaktionen mit verschiedenen Nukleophilen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden beispielsweise Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von Mizoribin mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Mizoribin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Werkzeug zum Studium von Nukleosidanalogen und ihren Wechselwirkungen mit Enzymen.

Biologie: Untersucht wegen seiner Auswirkungen auf die Proliferation und Funktion von Immunzellen.

Medizin: In der klinischen Forschung zur Behandlung von Autoimmunerkrankungen wie rheumatoider Arthritis und Lupus.

Industrie: Einsatz bei der Entwicklung neuer immunsuppressiver Medikamente und Therapien

Wirkmechanismus

Mizoribin übt seine Wirkung aus, indem es Inosin-5'-Monophosphat-Dehydrogenase hemmt, ein Enzym, das für die Synthese von Guanosinmonophosphat unerlässlich ist. Diese Hemmung führt zu einem Rückgang der Guanosintriphosphat-Spiegel, was wiederum die DNA- und RNA-Synthese unterdrückt. Die primären molekularen Zielstrukturen sind Immunzellen, insbesondere T- und B-Lymphozyten, was zu einer verringerten Proliferation und Aktivität dieser Zellen führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Azathioprin

- Mycophenolatmofetil

- Methotrexat

Vergleich

Mizoribin ist einzigartig in seiner selektiven Hemmung der Inosin-5'-Monophosphat-Dehydrogenase, während Azathioprin und Mycophenolatmofetil breitere Wirkmechanismen haben, die mehrere Signalwege beeinflussen. Methotrexat hingegen hemmt Dihydrofolat-Reduktase, ein völlig anderes Ziel. Die Spezifität von Mizoribin für die Guanosinmonophosphat-Synthese macht es zu einem wertvollen Werkzeug in der immunsuppressiven Therapie mit potenziell weniger Nebenwirkungen im Vergleich zu anderen Immunsuppressiva .

Eigenschaften

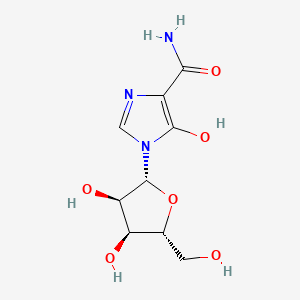

IUPAC Name |

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxyimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O6/c10-7(16)4-8(17)12(2-11-4)9-6(15)5(14)3(1-13)18-9/h2-3,5-6,9,13-15,17H,1H2,(H2,10,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQDCMWJEBCWBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1C2C(C(C(O2)CO)O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30860619 | |

| Record name | 5-Hydroxy-1-pentofuranosyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30860619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50924-49-7 | |

| Record name | mizoribine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

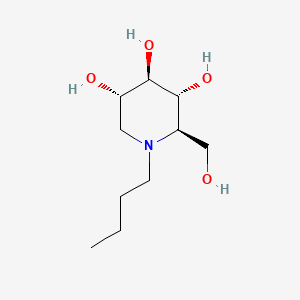

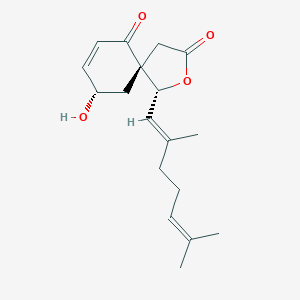

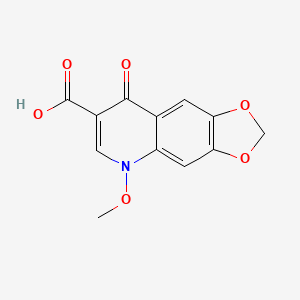

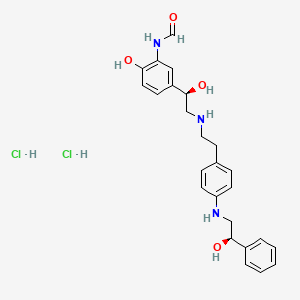

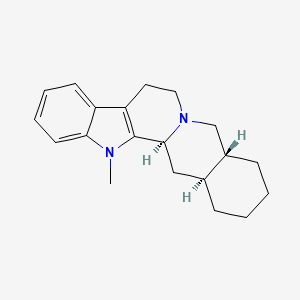

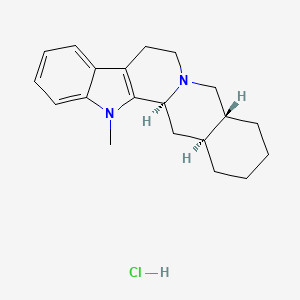

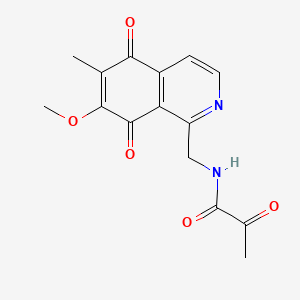

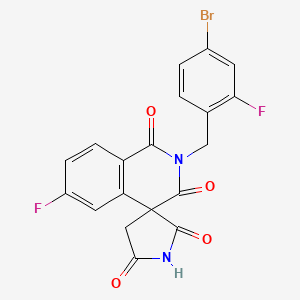

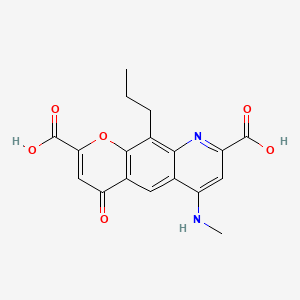

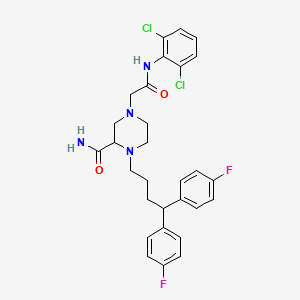

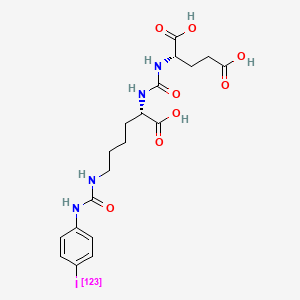

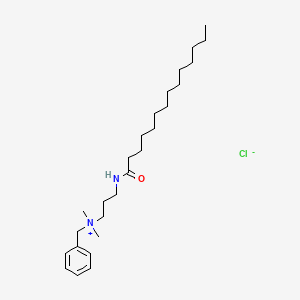

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.